2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid
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Overview
Description
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for the selective modification of specific functional groups. The Boc group is typically removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid
- 2-(Tert-Butoxycarbonyl)-2-Azaspiro[4.4]Nonane-6-Carboxylic Acid
Uniqueness
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is unique due to its spirocyclic structure and the presence of a silicon atom within the ring. This structural feature imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Biological Activity
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article aims to summarize the available literature regarding its biological activity, including synthesis, structure-activity relationships, and specific case studies.
Chemical Structure and Properties
The compound's structure features a spirocyclic framework that contributes to its biological properties. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, making it suitable for various applications in pharmacology.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
A study evaluated the antibacterial properties of related thiazolidine derivatives, revealing that modifications in the structure significantly affect their efficacy against various bacterial strains. For instance, certain derivatives demonstrated exceptional antibacterial activity against Gram-positive and Gram-negative bacteria, with IC50 values lower than standard antibiotics like Penicillin G and Kanamycin B .
Compound | Bacterial Strain | IC50 (µg/mL) | Comparison |
---|---|---|---|
14 | Pseudomonas aeruginosa | 0.195 | Superior to Penicillin G |
14 | Staphylococcus aureus | Not specified | Comparable efficacy |
This suggests that structural modifications similar to those found in this compound could yield potent antimicrobial agents.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties relevant to therapeutic applications. For example, compounds with similar spiro structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these pathways are dysregulated.
Case Studies and Research Findings
- Synthesis and Structure-Activity Relationship : Research has shown that the introduction of various substituents on the spiro framework can enhance biological activity. A systematic study on derivatives indicated that specific modifications improved binding affinity to target enzymes or receptors .
- Toxicity Studies : Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest low toxicity levels for structurally similar compounds, indicating a favorable safety margin for potential therapeutic use .
- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Data on absorption, distribution, metabolism, and excretion (ADME) profiles from related compounds suggest promising characteristics that warrant further investigation .
Properties
Molecular Formula |
C13H23NO4Si |
---|---|
Molecular Weight |
285.41 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4Si/c1-13(2,3)18-12(17)14-9-19(6-4-5-7-19)8-10(14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
RAHURYMPBZXVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C[Si]2(CCCC2)CC1C(=O)O |
Origin of Product |
United States |
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